3-Methoxy-4-methylbenzoyl chloride

Description

BenchChem offers high-quality 3-Methoxy-4-methylbenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-methylbenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

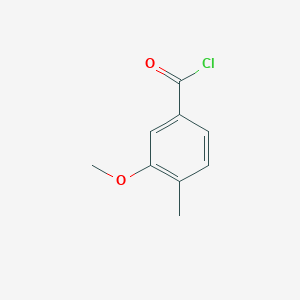

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJLTBKKFLTXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-4-methylbenzoyl chloride: Synthesis, Reactivity, and Applications in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

3-Methoxy-4-methylbenzoyl chloride, identified by the CAS Number 87808-44-4, is a highly reactive acyl chloride that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1][2][3][4] Its unique trifunctionalized aromatic scaffold, featuring a reactive acyl chloride, an electron-donating methoxy group, and a methyl group, makes it a valuable synthon for introducing the 3-methoxy-4-methylbenzoyl moiety into a wide array of chemical structures. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and burgeoning role in the landscape of drug discovery and development, offering a technical resource for researchers and scientists in the field.

Physicochemical Properties of 3-Methoxy-4-methylbenzoyl chloride

A thorough understanding of the physicochemical properties of 3-Methoxy-4-methylbenzoyl chloride is paramount for its safe handling, storage, and effective utilization in synthetic protocols. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 87808-44-4 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Appearance | Colorless liquid (may appear as a solid at low temperatures) | [5] |

| Boiling Point | 60-70 °C at 0.04 mmHg | [5] |

| Solubility | Reacts with water and alcohols; soluble in many organic solvents (e.g., toluene, dichloromethane) | General chemical knowledge |

Synthesis of 3-Methoxy-4-methylbenzoyl chloride: A Robust and Scalable Protocol

The primary and most efficient route for the synthesis of 3-Methoxy-4-methylbenzoyl chloride is the chlorination of its corresponding carboxylic acid, 3-methoxy-4-methylbenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification process.

Experimental Protocol: Synthesis from 3-Methoxy-4-methylbenzoic Acid

This protocol outlines a well-established procedure for the preparation of 3-Methoxy-4-methylbenzoyl chloride.[5]

Materials:

-

3-methoxy-4-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Distillation apparatus (bulb-to-bulb or short path)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxy-4-methylbenzoic acid (e.g., 10.0 g, 60.17 mmol), toluene (e.g., 10 ml), and thionyl chloride (e.g., 15 ml, 210 mmol).[5]

-

Stir the mixture at reflux for a period of 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully evaporate the excess thionyl chloride and toluene under reduced pressure. This should be performed in a well-ventilated fume hood.

-

The crude 3-Methoxy-4-methylbenzoyl chloride can be purified by distillation, for example, using a bulb-to-bulb apparatus at 60-70°C under a high vacuum (0.04 mm of Hg), to yield the final product as a colorless liquid.[5]

Causality Behind Experimental Choices:

-

Use of Thionyl Chloride: Thionyl chloride is a highly effective chlorinating agent for carboxylic acids. The byproducts, sulfur dioxide and hydrogen chloride, are gases that can be easily removed, driving the reaction to completion and simplifying the workup.

-

Toluene as a Solvent: Toluene serves as a suitable solvent that is inert to the reaction conditions and has a boiling point appropriate for the reflux temperature.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the conversion of the carboxylic acid to the acyl chloride.

-

Distillation under Reduced Pressure: 3-Methoxy-4-methylbenzoyl chloride, like many acyl chlorides, can be sensitive to high temperatures. Distillation under reduced pressure allows for purification at a lower temperature, minimizing the risk of decomposition.

Reactivity Profile: A Gateway to Molecular Diversity

The reactivity of 3-Methoxy-4-methylbenzoyl chloride is dominated by the electrophilic nature of the acyl chloride functional group. This makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles.

Reaction with Amines:

3-Methoxy-4-methylbenzoyl chloride reacts readily with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of a wide range of biologically active molecules, where the amide bond is a common structural motif. The reaction typically proceeds rapidly at room temperature, often in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.

Friedel-Crafts Acylation:

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), 3-Methoxy-4-methylbenzoyl chloride can be used to acylate aromatic compounds in a Friedel-Crafts reaction.[6][7] This reaction forms a new carbon-carbon bond and is a powerful tool for the synthesis of substituted benzophenones and other aromatic ketones, which are important intermediates in medicinal chemistry.

Applications in Drug Discovery and Development

While specific, publicly disclosed final drug products synthesized directly from 3-Methoxy-4-methylbenzoyl chloride are not extensively documented, its precursor, 3-methoxy-4-methylbenzoic acid, is a known intermediate in the synthesis of various pharmaceutical candidates. It is utilized in the creation of molecules targeting a range of therapeutic areas, including anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) disorders. The conversion of the carboxylic acid to the more reactive acyl chloride is a common synthetic strategy to facilitate the formation of amide and ester linkages, which are prevalent in drug molecules.

Patents related to this chemical structure suggest its use in the synthesis of novel compounds for potential therapeutic applications.[1] For instance, the structural motif of 3-Methoxy-4-methylbenzoyl chloride can be found in compounds designed as enzyme inhibitors or receptor modulators, where the substituted phenyl ring can engage in specific binding interactions with the target protein.

Safety and Handling

As a reactive acyl chloride, 3-Methoxy-4-methylbenzoyl chloride must be handled with appropriate safety precautions in a well-ventilated chemical fume hood. It is corrosive and will react with moisture in the air and on the skin to produce hydrochloric acid, which can cause severe burns.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are essential.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Handling and Storage:

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

3-Methoxy-4-methylbenzoyl chloride is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of pharmaceutical research and development. Its straightforward synthesis, coupled with its predictable and useful reactivity, makes it an attractive building block for the construction of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such well-characterized and readily accessible synthons will undoubtedly increase, solidifying the role of 3-Methoxy-4-methylbenzoyl chloride in the chemist's molecular toolbox.

References

-

PubChem. (n.d.). 3-Hydroxy-4-methoxybenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of a. 3-Methoxy-4-methylbenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-4-methylbenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Added amines lead to competing reactions of PhCOCl to give anilides. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-methoxybenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US4318866A - Chlorination of 4-methoxybenzoyl chloride.

- Google Patents. (n.d.). US5942387A - Combinatorial libraries of substituted diamino thiophenes.

- Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.

-

LookChem. (n.d.). Benzoyl chloride, 3-methoxy-4-methyl- (9CI). Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Retrieved from [Link]

-

AOBChem USA. (n.d.). 3-methoxy-4-methylbenzoyl chloride. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Methoxy-4-methyl-benzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

-

PubChem. (n.d.). 3-Hydroxy-4-methoxybenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Friedel–Crafts acylation reaction of 2-methoxynaphthalene with benzoyl chloride in the presence of SbCl5 and various Lewis acids. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

- 1. 3-Methoxy-4-methylbenzoyl chloride | C9H9ClO2 | CID 2759584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. aobchem.com [aobchem.com]

- 4. 3-Methoxy-4-methyl-benzoyl chloride [oakwoodchemical.com]

- 5. prepchem.com [prepchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-methylbenzoyl Chloride from 3-Methoxy-4-methylbenzoic Acid

This guide provides a comprehensive technical overview for the synthesis of 3-methoxy-4-methylbenzoyl chloride, a crucial intermediate in pharmaceutical and fine chemical manufacturing. Addressed to researchers, scientists, and drug development professionals, this document delineates a reliable laboratory-scale protocol, explores the underlying reaction mechanism, and emphasizes critical safety and handling procedures.

Introduction and Strategic Importance

3-Methoxy-4-methylbenzoic acid is a versatile building block in organic synthesis, serving as a precursor for a variety of more complex molecules.[1] Its conversion to the corresponding acyl chloride, 3-methoxy-4-methylbenzoyl chloride, dramatically enhances its reactivity, rendering it a highly effective acylating agent.[2] This heightened reactivity is pivotal for constructing carbon-carbon and carbon-heteroatom bonds, particularly in the synthesis of active pharmaceutical ingredients (APIs) such as anti-inflammatory agents and cardiovascular drugs.[1][3] The robust and efficient synthesis of this acyl chloride is, therefore, a foundational step for numerous drug discovery and development programs.

This guide focuses on the widely employed and dependable method of converting 3-methoxy-4-methylbenzoic acid to its acyl chloride derivative using thionyl chloride (SOCl₂). This reagent is favored for its efficacy and the convenient removal of byproducts, which are gaseous.[4]

Reaction Mechanism: A Self-Validating System

The conversion of a carboxylic acid to an acyl chloride via thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[4][5] This step forms an acyl chlorosulfite intermediate, which is a significantly better leaving group than the original hydroxyl group.[5] The subsequent collapse of this intermediate, driven by the reformation of the carbonyl double bond, is facilitated by a chloride ion. This process releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which shift the reaction equilibrium towards the product, ensuring a high conversion rate.[4][6]

The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[7][8] DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent electrophile, which then reacts more rapidly with the carboxylic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established laboratory procedures and is designed for high fidelity and reproducibility.[9]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3-Methoxy-4-methylbenzoic acid | 166.17 | 10.0 g | 60.17 | Starting material, ensure it is dry. |

| Thionyl chloride (SOCl₂) | 118.97 | 15 ml (24.6 g) | 210 | Reagent, use in excess. |

| Toluene | 92.14 | 10 ml | - | Solvent, anhydrous grade. |

Equipment

-

Round-bottom flask (100 ml)

-

Reflux condenser with a gas outlet to a scrubbing system (e.g., a beaker with sodium hydroxide solution)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Bulb-to-bulb distillation apparatus

-

Vacuum pump

Reaction Workflow

Sources

- 1. srinichem.com [srinichem.com]

- 2. savemyexams.com [savemyexams.com]

- 3. 3-Methoxy-4-methylbenzoic Acid | 7151-68-0 Manufacturer [punagri.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3-Methoxy-4-methylbenzoyl Chloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and organic synthesis. It provides a detailed examination of 3-Methoxy-4-methylbenzoyl chloride, a key chemical intermediate. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of its properties, synthesis, and applications.

Chemical Identity and Nomenclature

A foundational aspect of any chemical entity is its precise identification. 3-Methoxy-4-methylbenzoyl chloride is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name

The formal IUPAC name for this compound is 3-methoxy-4-methylbenzoyl chloride [1]. This nomenclature unambiguously defines the arrangement of its functional groups on the benzene ring.

Synonyms and Common Identifiers

In scientific literature and commercial catalogs, this compound may be referenced by several synonyms. Recognizing these is crucial for exhaustive literature searches and procurement.

| Identifier Type | Value | Source |

| CAS Number | 87808-44-4 | [2][3][4] |

| Molecular Formula | C9H9ClO2 | [1][2][3] |

| Molecular Weight | 184.62 g/mol | [1][3] |

| Synonyms | ||

| 3-Methoxy-4-methyl-benzoyl chloride | [1][2] | |

| Benzoyl chloride, 3-methoxy-4-methyl- | [1][2][3] | |

| 4-Methyl-3-methoxybenzoyl chloride | [3] |

Chemical Structure

The structural representation of 3-Methoxy-4-methylbenzoyl chloride is fundamental to understanding its reactivity.

Caption: Structure of 3-Methoxy-4-methylbenzoyl chloride.

Synthesis and Mechanism

The primary and most direct route to synthesizing 3-Methoxy-4-methylbenzoyl chloride is through the chlorination of its corresponding carboxylic acid, 3-methoxy-4-methylbenzoic acid. This transformation is a cornerstone of organic synthesis, converting a less reactive carboxylic acid into a highly reactive acyl chloride, thereby facilitating a wide range of subsequent reactions.

Synthesis of the Precursor: 3-Methoxy-4-methylbenzoic Acid

The availability of the starting material is paramount. 3-Methoxy-4-methylbenzoic acid (CAS No. 7151-68-0) is a crucial precursor[5][6]. It can be synthesized through various routes, one of which involves the methylation of 3-hydroxy-4-methylbenzoic acid[7]. This precursor is a versatile building block in its own right, finding applications in the synthesis of pharmaceuticals and other specialty chemicals[5][8].

Chlorination of 3-Methoxy-4-methylbenzoic Acid

The conversion of the carboxylic acid to the acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

Reaction Scheme:

Caption: Synthesis of 3-Methoxy-4-methylbenzoyl chloride.

Experimental Protocol:

A detailed procedure for this synthesis has been described in the literature[9]. The following is a representative protocol:

-

To a reaction vessel containing 3-methoxy-4-methylbenzoic acid (10.0 g, 60.17 mmol), add toluene (10 ml) as a solvent.

-

Slowly add thionyl chloride (15 ml, 210 mmol). The excess thionyl chloride serves as both a reagent and a solvent.

-

The mixture is stirred and heated to reflux for 2 hours[9]. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Upon completion, the excess thionyl chloride and toluene are removed by evaporation under reduced pressure.

-

The crude product is then purified by distillation, for instance, bulb-to-bulb distillation at 60°-70° C at a pressure of 0.04 mm Hg, to yield the pure 3-methoxy-4-methylbenzoyl chloride as a colorless liquid[9].

Causality in Experimental Choices:

-

Thionyl Chloride: This reagent is favored due to its effectiveness and the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product.

-

Toluene: An inert solvent that facilitates the reaction by ensuring a homogenous mixture and allowing for controlled heating to reflux temperature.

-

Reflux: Heating the reaction mixture to its boiling point and condensing the vapors back into the flask ensures that the reaction proceeds at a constant and elevated temperature without loss of solvent or reagent.

-

Distillation: This purification technique is ideal for separating the liquid product from any non-volatile impurities.

Physicochemical and Spectroscopic Data

While experimentally determined spectroscopic data for 3-Methoxy-4-methylbenzoyl chloride is not widely available in public databases, predictions based on its structure and comparison with analogous compounds can provide valuable insights for characterization.

Predicted Spectroscopic Data:

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons (3H) in the range of 7.0-8.0 ppm, a singlet for the methoxy protons (~3.9 ppm, 3H), and a singlet for the methyl protons (~2.3 ppm, 3H). |

| ¹³C NMR | A carbonyl carbon signal for the acyl chloride around 168 ppm, aromatic carbon signals between 110-160 ppm, a methoxy carbon signal around 56 ppm, and a methyl carbon signal around 20 ppm. |

| IR Spectroscopy | A strong characteristic C=O stretching vibration for the acyl chloride at approximately 1770-1800 cm⁻¹. C-O stretching for the methoxy group around 1250 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 184, with another peak at m/z 186 due to the ³⁷Cl isotope. A prominent fragment would likely be the acylium ion [M-Cl]⁺ at m/z 149. |

Reactivity and Applications in Drug Development

Acyl chlorides are highly reactive electrophiles, making them valuable intermediates in organic synthesis. 3-Methoxy-4-methylbenzoyl chloride is no exception and serves as a precursor for introducing the 3-methoxy-4-methylbenzoyl moiety into a target molecule.

General Reactivity:

This compound will readily react with nucleophiles such as alcohols, amines, and water. The reactivity with water necessitates handling under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

Workflow for Application in Synthesis:

Caption: Synthetic utility of 3-Methoxy-4-methylbenzoyl chloride.

Role in Pharmaceutical Synthesis:

The precursor, 3-methoxy-4-methylbenzoic acid, is a known intermediate in the synthesis of important pharmaceutical compounds, including Zafirlukast (an asthma medication) and Finerenone (used to treat chronic kidney disease)[6]. The conversion to the more reactive acyl chloride is a logical step to facilitate the formation of amide or ester linkages present in more complex drug molecules. Furthermore, substituted methoxybenzoyl-aryl-thiazoles have been investigated as novel anticancer agents, highlighting the importance of the methoxybenzoyl scaffold in medicinal chemistry[10].

Safety and Handling

As with all reactive chemical reagents, proper safety precautions are imperative when handling 3-Methoxy-4-methylbenzoyl chloride. While a specific safety data sheet (SDS) for this exact compound may not be universally available, the hazards can be inferred from structurally similar compounds like 3-methoxybenzoyl chloride and 4-methoxybenzoyl chloride[11][12][13].

Primary Hazards:

-

Corrosive: Causes severe skin burns and eye damage[11][12][14].

-

Lachrymator: Vapors can cause irritation and tearing of the eyes[12].

-

Moisture Sensitive: Reacts with water, including moisture in the air, to release corrosive hydrogen chloride gas[13][15].

-

Respiratory Irritant: May cause respiratory irritation if inhaled[11][14].

Handling and Storage Recommendations:

-

Handling:

-

Work in a well-ventilated area, preferably a fume hood[16][17].

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[11][17]. A face shield may also be necessary.

-

Avoid inhalation of vapors[17].

-

Prevent contact with skin and eyes[16].

-

-

Storage:

First-Aid Measures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[14][16].

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[14].

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[11][16].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[11][14].

Conclusion

3-Methoxy-4-methylbenzoyl chloride is a valuable and highly reactive chemical intermediate. Its synthesis from the corresponding carboxylic acid is a straightforward and efficient process. The compound's utility is primarily in the introduction of the 3-methoxy-4-methylbenzoyl moiety in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. Due to its corrosive and moisture-sensitive nature, strict adherence to safety protocols during its handling and storage is essential. This guide provides the foundational knowledge for the safe and effective use of this important synthetic building block.

References

-

PubChem. 3-Methoxy-4-methylbenzoyl chloride. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of a. 3-Methoxy-4-methylbenzoyl chloride. [Link]

-

LookChem. Benzoyl chloride, 3-methoxy-4-methyl- (9CI). [Link]

-

Jai Swaminarayan Multichem. All about the 3-Methoxy 4-Methyl Methyl Benzoate. [Link]

-

Oakwood Chemical. 3-Methoxy-4-methyl-benzoyl chloride. [Link]

- Google Patents.

-

PubChem. 3-Hydroxy-4-methoxybenzoyl chloride. National Center for Biotechnology Information. [Link]

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

-

PubChem. 3-Chloro-4-methoxybenzoyl chloride. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Methylbenzoyl chloride. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Chemixl Intermediates Pvt. Ltd. 3 Methoxy 4 methyl Benzoic Acid. [Link]

-

NIST. Benzoyl chloride, 4-methoxy-. NIST Chemistry WebBook. [Link]

-

Oakwood Chemical. 3-Methoxy-4-methyl-benzoyl chloride. [Link]

-

National Institutes of Health. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

Sources

- 1. 3-Methoxy-4-methylbenzoyl chloride | C9H9ClO2 | CID 2759584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Benzoyl chloride, 3-methoxy-4-methyl- (9CI)|lookchem [lookchem.com]

- 4. 87808-44-4|3-Methoxy-4-methylbenzoyl chloride|BLD Pharm [bldpharm.com]

- 5. srinichem.com [srinichem.com]

- 6. 3-Methoxy-4-methylbenzoic Acid | 7151-68-0 Manufacturer [punagri.com]

- 7. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 8. chemixl.com [chemixl.com]

- 9. prepchem.com [prepchem.com]

- 10. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. echemi.com [echemi.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

3-Methoxy-4-methylbenzoyl chloride structural formula

An In-depth Technical Guide to 3-Methoxy-4-methylbenzoyl Chloride: Synthesis, Properties, and Handling

Introduction

3-Methoxy-4-methylbenzoyl chloride is a substituted aromatic acyl chloride that serves as a highly valuable and reactive intermediate in organic synthesis. Its structural motif, featuring a benzoyl chloride core with methoxy and methyl substitutions, makes it a versatile building block for introducing the 3-methoxy-4-methylbenzoyl moiety into a wide array of molecules. In the fields of pharmaceutical development and materials science, such intermediates are crucial for constructing complex molecular architectures with desired biological activities or physical properties. The high reactivity of the acyl chloride functional group allows for efficient coupling with a broad range of nucleophiles, making it a cornerstone reagent for creating esters, amides, and ketones.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of 3-methoxy-4-methylbenzoyl chloride. We will delve into its fundamental physicochemical properties, provide a field-proven protocol for its synthesis and purification, explore its core reactivity, and outline the critical safety and handling procedures required for its effective and responsible use in a research environment.

Part 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application. These properties dictate storage conditions, solvent choices, and appropriate analytical techniques for characterization.

Structural Formula

The structural formula of 3-methoxy-4-methylbenzoyl chloride is defined by a benzene ring substituted with a carbonyl chloride group at position 1, a methoxy group at position 3, and a methyl group at position 4.

Caption: Workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and is designed to be self-validating through clear endpoints and purification steps. [1] Reagents and Equipment:

-

3-methoxy-4-methylbenzoic acid (10.0 g, 60.17 mmol)

-

Thionyl chloride (SOCl₂) (15 ml, ~210 mmol)

-

Toluene (10 ml)

-

Round-bottom flask (100 ml) with a magnetic stir bar

-

Reflux condenser with a gas outlet connected to a scrubber (e.g., NaOH solution)

-

Heating mantle

-

Rotary evaporator

-

Bulb-to-bulb distillation apparatus

-

High-vacuum pump

Procedure:

-

Reaction Setup: In a 100 ml round-bottom flask, combine 3-methoxy-4-methylbenzoic acid (10.0 g), toluene (10 ml), and thionyl chloride (15 ml). Causality Note: Toluene acts as a solvent to facilitate mixing and control the temperature, while a significant excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

-

Reflux: Equip the flask with a reflux condenser leading to a gas scrubber. Heat the mixture to reflux and maintain it with stirring for 2 hours. Self-Validation: The reaction progress can be visually monitored by the dissolution of the solid starting material and the steady evolution of HCl and SO₂ gases (bubbling in the scrubber). The reaction is typically complete when gas evolution ceases.

-

Solvent Removal: After cooling the mixture to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Causality Note: This step isolates the crude product and removes volatile impurities. Care must be taken due to the corrosive nature of the vapors.

-

Purification: The resulting residue is purified by bulb-to-bulb distillation under high vacuum (e.g., 0.04 mm Hg) at a temperature of 60-70°C to yield the final product as a colorless liquid. [1]Causality Note: This purification technique is ideal for small quantities of high-boiling liquids as it minimizes product loss on the surfaces of a traditional distillation column.

Part 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-methoxy-4-methylbenzoyl chloride is rooted in the high electrophilicity of its carbonyl carbon, making it an excellent acylating agent.

Core Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. A nucleophile (Nu⁻) attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The chloride ion is an excellent leaving group, and its departure re-forms the carbonyl double bond, resulting in the acylated product.

Caption: General mechanism for nucleophilic acyl substitution.

This reactivity allows for the straightforward synthesis of various derivatives:

-

Reaction with Alcohols: Forms esters.

-

Reaction with Amines: Forms amides. * Reaction with Carboxylates: Forms anhydrides.

-

Friedel-Crafts Acylation: Reaction with an aromatic ring (e.g., toluene) in the presence of a Lewis acid catalyst like AlCl₃ yields a diaryl ketone. [2]

Illustrative Application: Synthesis of an Amide

Amide bond formation is one of the most critical reactions in medicinal chemistry. The following protocol illustrates a general procedure for reacting 3-methoxy-4-methylbenzoyl chloride with a primary amine.

Protocol: General Amide Synthesis

-

Setup: Dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents) in an aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere (nitrogen). Cool the solution to 0°C in an ice bath. Causality Note: The base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

-

Addition: Slowly add a solution of 3-methoxy-4-methylbenzoyl chloride (1.05 equivalents) in dichloromethane to the cooled amine solution.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 2-4 hours.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amide product, which can be further purified by chromatography or recrystallization.

Part 4: Safety, Handling, and Storage

Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols. Their reactivity with water, including atmospheric moisture, is a primary concern. [3][4]

Hazard Identification

-

Corrosive: Causes severe skin burns and eye damage. [3][5]Vapors are highly irritating to the respiratory tract. [6]* Water Reactive: Reacts violently with water, alcohols, and other protic solvents to produce corrosive hydrogen chloride gas. [4][7]* Lachrymator: Vapors can cause severe eye irritation and tearing. [8]

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of corrosive vapors. [3]* Eye Protection: Use tightly fitting chemical splash goggles in combination with a face shield. [9]* Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat. Ensure no skin is exposed. [6]* Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture. [9]Use syringes and sealed containers for transfers.

Storage and Spill Management

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials. [3][8]The container should be kept under an inert atmosphere. Store away from incompatible materials such as water, alcohols, amines, and strong bases. [6]* Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., sand or vermiculite) to contain the spill. Do NOT use water or combustible absorbents. [5]Collect the material into a sealed container for hazardous waste disposal.

Conclusion

3-Methoxy-4-methylbenzoyl chloride is a potent and versatile chemical intermediate whose value is defined by the reactive acyl chloride group. Its effective use in research and development hinges on a solid understanding of its properties, a mastery of its synthesis, and an unwavering commitment to safety. By following the principles and protocols outlined in this guide, researchers can confidently and safely leverage this reagent to advance their synthetic objectives in drug discovery and beyond.

References

-

PrepChem.com. Synthesis of a. 3-Methoxy-4-methylbenzoyl chloride. [Link]

-

PubChem. 3-Methoxy-4-methylbenzoyl chloride. [Link]

-

LookChem. Benzoyl chloride, 3-methoxy-4-methyl- (9CI). [Link]

-

NIST WebBook. Benzoyl chloride, 4-methoxy-. [Link]

-

Inchem.org. ICSC 0210 - ACETYL CHLORIDE. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. download.basf.com [download.basf.com]

- 9. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Safe Handling of 3-Methoxy-4-methylbenzoyl Chloride for Research Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Methoxy-4-methylbenzoyl chloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the chemical causality behind each safety recommendation. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Compound Profile and Core Reactivity

3-Methoxy-4-methylbenzoyl chloride (CAS No: 87808-44-4) is a substituted acyl chloride, a class of organic compounds characterized by the highly reactive acyl chloride functional group (-COCl).[1][2] This reactivity is the cornerstone of its utility in organic synthesis, primarily as an acylating agent. However, this same reactivity is the root cause of its significant hazards.

The primary mode of hazardous reaction is its rapid and exothermic hydrolysis. Upon contact with water, including atmospheric moisture, it hydrolyzes to form 3-methoxy-4-methylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[3][4] This reaction dictates the majority of the handling, storage, and emergency procedures outlined in this guide.

Table 1: Chemical and Physical Properties of 3-Methoxy-4-methylbenzoyl Chloride

| Property | Value | Source(s) |

| CAS Number | 87808-44-4 | [1][2] |

| Molecular Formula | C₉H₉ClO₂ | [1][5] |

| Molecular Weight | 184.62 g/mol | [1][5] |

| Synonyms | 3-Methoxy-4-methyl-benzoyl chloride | [5] |

| Reactivity Profile | Water-reactive; reacts exothermically with bases, amines, and alcohols.[4] |

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with 3-Methoxy-4-methylbenzoyl chloride is fundamental to its safe use. The risks are directly linked to its chemical properties.

-

Corrosivity: The compound itself is corrosive, but the primary danger arises from its hydrolysis product, hydrogen chloride. It causes severe skin burns and serious eye damage upon contact.[6][7][8]

-

Inhalation Toxicity: Vapors and the HCl gas produced upon contact with moisture can cause severe respiratory tract irritation.[7][8][9] Inhalation may lead to symptoms such as a burning sensation, coughing, and difficulty breathing.

-

Water Reactivity: The compound reacts vigorously with water.[3][4] This reaction can generate significant heat and pressure, particularly in enclosed containers, and produces corrosive fumes.

-

Incompatibilities: It is incompatible with strong oxidizing agents, bases, alcohols, and amines, with which it can react exothermically.[4] Sealed containers may build pressure over time due to slow decomposition, a risk that is exacerbated by heat.[4]

A Risk-Based Framework for Safe Handling: The Hierarchy of Controls

To mitigate the identified risks, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective measures to ensure personnel safety.

Engineering Controls: The Primary Barrier

Engineering controls are the most critical element in the safe handling of acyl chlorides. Their purpose is to physically isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All manipulations of 3-Methoxy-4-methylbenzoyl chloride, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood.[6][9][10] This is non-negotiable. The fume hood serves two primary purposes:

-

It contains and exhausts volatile vapors and any HCl gas generated, preventing respiratory exposure.[11]

-

It provides a controlled environment with lower ambient humidity, reducing the rate of hydrolysis.

-

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location must be known to all personnel working with the chemical.[12]

Standard Operating Procedure (SOP) for Dispensing

Administrative controls, such as robust SOPs, provide a framework for safe and reproducible work. The following protocol for weighing and dispensing the reagent is a self-validating system designed to minimize exposure.

Protocol 1: Weighing and Dispensing 3-Methoxy-4-methylbenzoyl Chloride

-

Preparation: Before retrieving the chemical from storage, ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials (especially water and bases).[10][11]

-

Don PPE: At a minimum, don a lab coat, chemical-resistant gloves (e.g., nitrile), and indirect-vent chemical splash goggles. A face shield is strongly recommended.[7][12][13]

-

Equilibration: Allow the sealed container to equilibrate to the ambient temperature of the fume hood before opening. This prevents condensation of atmospheric moisture onto the cold chemical.

-

Dispensing: Perform all transfers over a secondary containment tray to manage any potential drips or minor spills. Use clean, dry glassware and tools.[11]

-

Sealing: Once the desired amount is dispensed, securely seal the main container, wiping any residue from the threads with a dry cloth. Consider using a secondary seal like parafilm for long-term storage.

-

Waste Management: Immediately quench any residual chemical on spatulas or weighing paper by slowly adding it to a suitable quenching agent (e.g., a stirred solution of sodium bicarbonate or an alcohol like isopropanol) within the fume hood.[14]

-

Cleanup: Clean the work surface within the fume hood. Doff PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after the procedure is complete.[6]

Personal Protective Equipment (PPE): The Final Defense

PPE is essential but should never be the sole means of protection. It is the last line of defense after engineering and administrative controls have been implemented.

Table 2: Recommended Personal Protective Equipment

| Body Part | Required PPE | Rationale and Specifications | Source(s) |

| Eyes/Face | Indirect-vent chemical splash goggles AND a face shield. | Protects against splashes of the corrosive liquid and corrosive vapors. Standard safety glasses are insufficient. | [7][12] |

| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Provides a barrier against direct skin contact. Check for tears before use and change gloves immediately if contaminated. | [7][11] |

| Body | Flame-resistant lab coat. | Protects skin and personal clothing from splashes. Should be buttoned completely. | [7][10] |

| Respiratory | Not required if used in a fume hood. | If engineering controls fail or for major spills, a full-face respirator with an appropriate cartridge (e.g., type ABEK for organic vapors and acid gases) is necessary. | [7] |

Chemical Storage and Incompatibility

Improper storage is a frequent cause of chemical incidents. The primary goal is to prevent contact with moisture and incompatible materials.

-

Storage Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.[6][10]

-

Container Integrity: Keep containers tightly closed to prevent moisture ingress and vapor escape.[6][7] Store in the original, corrosion-resistant container.[13]

-

Segregation: Store away from incompatible materials. Do not store acids with bases or oxidizers with organics.[4][11] Specifically segregate from:

-

Water and moisture

-

Bases (e.g., hydroxides, amines)

-

Alcohols

-

Strong oxidizing agents

-

Emergency Procedures: Spill and Exposure Management

Preparedness is key to managing emergencies effectively. All personnel must be trained on these procedures.

Spill Response Protocol

Immediate and correct action during a spill is crucial to prevent harm. The response varies by the scale of the spill.

Diagram 1: Spill Response Workflow

Caption: Decision tree for first aid response.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Use a safety shower. Seek immediate medical attention. [6][15]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if it is safe to do so. Seek immediate medical attention. [7][9][16]* Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Do not perform mouth-to-mouth resuscitation. Seek immediate medical attention. [7][16]* Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the victim is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [6][7]

Waste Disposal

All waste containing 3-Methoxy-4-methylbenzoyl chloride or its reaction byproducts is considered hazardous waste.

-

Collect all waste materials in a designated, properly labeled, and sealed hazardous waste container. [17]* This includes excess reagent, contaminated absorbents from spills, and any disposable equipment that came into contact with the chemical.

-

Follow all local, state, and federal regulations for the disposal of corrosive and reactive chemical waste. [16]

References

-

3-Methoxy-4-methylbenzoyl chloride | C9H9ClO2 | CID 2759584 . PubChem, National Center for Biotechnology Information. [Link]

-

Safety Program - Resources . Eastern Mennonite University. [Link]

-

Benzoyl chloride, 3-methoxy-4-methyl- (9CI) . LookChem. [Link]

-

Learn How to Handle Small Hydrochloric Acid Spills Safely . North Industrial Chemicals. [Link]

-

3-Fluoro-4-methoxybenzoyl chloride | C8H6ClFO2 | CID 2779255 . PubChem, National Center for Biotechnology Information. [Link]

-

Hazardous Spill Reporting and Response Procedures . Austin Community College District, Emergency Management. [Link]

-

How to Quench Acid Chlorides? 5 Key Methods for Safe Handling . Yufeng. [Link]

-

3-Methoxy-4-methyl-benzoyl chloride . Oakwood Chemical. [Link]

-

A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures . ACS Chemical Health & Safety. [Link]

-

Chemical Spills . Florida State University, Emergency Management. [Link]

-

Acid Chlorides and Chloroformates - Safety and Handling . BASF. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 3-Methoxy-4-methyl-benzoyl chloride | Oakwood Chemical [discoveroakwoodchemical.com]

- 3. emuhelpdesk.atlassian.net [emuhelpdesk.atlassian.net]

- 4. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 3-Methoxy-4-methylbenzoyl chloride | C9H9ClO2 | CID 2759584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. echemi.com [echemi.com]

- 8. 3-Fluoro-4-methoxybenzoyl chloride | C8H6ClFO2 | CID 2779255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. globalresearchchem.com [globalresearchchem.com]

- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 12. download.basf.com [download.basf.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 16. fishersci.com [fishersci.com]

- 17. offices.austincc.edu [offices.austincc.edu]

A Comprehensive Technical Guide to the Storage and Handling of 3-Methoxy-4-methylbenzoyl Chloride

Introduction: 3-Methoxy-4-methylbenzoyl chloride is a highly valuable acylating agent in organic synthesis, serving as a key building block in the development of pharmaceuticals and other complex molecules. However, its utility is directly proportional to its reactivity. The very chemical properties that make it an effective reagent also render it susceptible to degradation and pose significant handling risks if not managed with a deep understanding of its chemical nature. This guide moves beyond simple procedural lists to provide a foundational understanding of the causality behind recommended storage and handling protocols. It is designed for researchers, scientists, and drug development professionals who require not just the "how," but the "why," to ensure experimental success, reagent integrity, and, most importantly, laboratory safety.

Section 1: The Chemical Personality of 3-Methoxy-4-methylbenzoyl Chloride

To effectively store a reactive chemical is to understand its inherent tendencies. The storage protocol for 3-Methoxy-4-methylbenzoyl chloride is dictated by the dominant reactivity of its acyl chloride functional group.

The Electrophilic Heart: The Acyl Chloride Functional Group

The core of 3-Methoxy-4-methylbenzoyl chloride's reactivity lies in the carbonyl carbon. This carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms strongly pull electron density away from the carbonyl carbon, inducing a significant partial positive charge (δ+). This electron deficiency makes the carbonyl carbon a prime target for nucleophiles—electron-rich species seeking a positive center to attack. This fundamental electronic structure is the origin of the compound's instability in the presence of various common laboratory substances.

The Primary Antagonist: Atmospheric Moisture

The most immediate and pervasive threat to the integrity of any acyl chloride is water.[1][2] 3-Methoxy-4-methylbenzoyl chloride reacts readily, often violently, with water, including ambient moisture in the atmosphere, in an exothermic hydrolysis reaction.[3][4][5]

The Mechanism of Hydrolysis:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon.

-

Tetrahedral Intermediate: This forms an unstable tetrahedral intermediate.

-

Elimination: The intermediate collapses, and the chloride ion—a good leaving group—is expelled. A proton is lost from the oxygen atom that originated from water.

-

Products: The reaction yields the corresponding, and often undesired, 3-methoxy-4-methylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[3][4][6]

This degradation has two critical consequences:

-

Loss of Reagent Integrity: The acyl chloride is consumed, rendering it inactive for its intended acylation reactions.[7]

-

Hazardous Pressure Buildup: The generation of HCl gas within a tightly sealed, non-vented container can lead to a dangerous increase in pressure, creating a risk of container failure or explosion, a known hazard for acyl chlorides.[5][8]

Caption: Hydrolysis pathway of 3-Methoxy-4-methylbenzoyl chloride.

A Network of Incompatibilities

Beyond water, 3-Methoxy-4-methylbenzoyl chloride is incompatible with a range of common chemicals due to the high reactivity of the acyl chloride group. Storage segregation is therefore a critical safety and quality control measure.

| Incompatible Material Class | Reaction Product(s) | Hazard(s) |

| Water / Moisture | Carboxylic Acid + HCl | Exothermic reaction, pressure buildup, corrosive fumes.[3][5] |

| Alcohols | Esters + HCl | Exothermic reaction, loss of reagent.[2][5][9] |

| Amines / Bases | Amides + HCl | Violent exothermic reaction.[5] |

| Strong Oxidizing Agents | Varies | Fire or explosion risk.[5][10] |

| Metals | - | Slow corrosion, especially in the presence of moisture.[11] |

Table 1: Key Incompatibilities of 3-Methoxy-4-methylbenzoyl Chloride.

Intrinsic Thermal Instability

Even in the absence of external contaminants, acyl chlorides can undergo slow decomposition over time, a process that is accelerated by heat.[4][11][12] For some acyl chlorides, this decomposition can occur even at room temperature, leading to the same hazardous pressure buildup from HCl gas.[5][8] Therefore, temperature control is not just about slowing reaction rates with trace moisture, but also about inhibiting the compound's own intrinsic decomposition pathway.

Section 2: The Pillars of Safe Storage: A Self-Validating Protocol

A robust storage strategy is a self-validating system that anticipates and neutralizes the chemical's inherent risks. The protocol is built on four pillars: container integrity, atmospheric control, temperature regulation, and segregated location.

Pillar 1: The Storage Container

The primary container is the first and most critical barrier.

-

Material: Borosilicate glass is the standard, offering excellent chemical resistance.

-

Cap: A tightly sealed cap is mandatory to provide a primary barrier against atmospheric moisture.[1][13] For long-term storage, a cap with an inert liner (e.g., PTFE) is essential.

-

Secondary Containment: The primary bottle should be stored inside a compatible, sealed secondary container (e.g., a polyethylene tub or a metal can with absorbent material like vermiculite). This contains any potential leaks and provides an additional barrier.

Pillar 2: Atmosphere & Temperature Control

-

Atmosphere: For long-term storage or to maintain high purity, the headspace of the container must be purged of air and replaced with a dry, inert atmosphere like nitrogen or argon.[1] This provides the most definitive protection against hydrolysis.

-

Temperature: The compound must be stored in a cool environment.[10][13][14] Refrigerated storage (e.g., 2-8°C) is highly recommended to minimize the rate of both hydrolysis and intrinsic decomposition.[8] The storage area must be away from all heat sources, sparks, and open flames.[10][15][16]

Pillar 3: The Storage Location

The chemical's storage location must be carefully selected:

-

Ventilation: A well-ventilated area is crucial to prevent the accumulation of any potential fumes.[13][14][15]

-

Dry Environment: The location must be dry. Do not store under sinks or in areas prone to condensation.

-

Security: The compound should be stored in a locked cabinet or facility to restrict access to authorized personnel.[12][13][14][15]

-

Segregation: Store in a dedicated cabinet for corrosive and water-reactive materials, away from the incompatible substances listed in Table 1.

Protocol for Maintaining Stock Integrity: The Working Aliquot Method

Repeatedly opening the main stock bottle introduces moisture and nitrogen from the air, progressively degrading the entire supply. The field-proven best practice is to create smaller working aliquots.[1] This protocol preserves the purity of the bulk supply for the duration of its shelf life.

Caption: The working aliquot method minimizes degradation of the bulk supply.

Section 3: Experimental Protocol: Safe Transfer and Aliquoting

This protocol describes the essential steps for safely transferring 3-Methoxy-4-methylbenzoyl chloride to a working aliquot bottle. This procedure must be performed inside a certified chemical fume hood or a glovebox.

Materials:

-

Main stock bottle of 3-Methoxy-4-methylbenzoyl chloride.

-

Smaller, oven-dried glass bottle with a PTFE-lined cap for the aliquot.

-

Dry glass syringe and a new, dry needle.

-

Source of dry nitrogen or argon gas.

-

Septum for the main stock bottle if available.

Procedure:

-

Preparation: Ensure all glassware (aliquot bottle, syringe) is meticulously dried, for example, in a 120°C oven for several hours, and cooled to room temperature in a desiccator or under a stream of inert gas.[1][7]

-

Inert Atmosphere: Place the main stock bottle and the empty aliquot bottle inside the fume hood or glovebox. If using a fume hood, maintain a gentle positive pressure of nitrogen into both bottles to displace air and moisture.

-

Equilibration: Allow the refrigerated stock bottle to warm to ambient temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

-

Transfer: Working under the inert atmosphere, carefully uncap the main bottle. Withdraw the desired amount of the liquid using the dry syringe.

-

Dispense: Dispense the liquid into the smaller, dry aliquot bottle.

-

Seal: Immediately and tightly cap both the main stock bottle and the new aliquot bottle. If desired, wrap the cap-bottle interface of the main stock bottle with Parafilm™ for an extra seal.

-

Purge (Optional but Recommended): Before final tightening, briefly flush the headspace of both bottles with dry nitrogen or argon.

-

Storage: Properly label the new aliquot bottle. Return the main stock bottle to its designated refrigerated, secure storage location. The working aliquot can be stored in a desiccator in a cool, ventilated area for more frequent access.

Conclusion

The effective storage of 3-Methoxy-4-methylbenzoyl chloride is an exercise in proactive chemical management. Its high reactivity, particularly its extreme sensitivity to moisture and potential for decomposition, mandates a multi-layered storage protocol. By understanding the fundamental principles of its electrophilic nature and implementing a system based on container integrity, atmospheric control, temperature regulation, and strategic aliquoting, researchers can ensure the long-term viability of this critical reagent and maintain a safe laboratory environment.

References

- Methods to prevent the hydrolysis of acyl chlorides in synthesis - Benchchem.

-

3-Methoxy-4-methylbenzoyl chloride | C9H9ClO2 | CID 2759584 - PubChem. [Link]

-

Benzoyl chloride, 3-methoxy-4-methyl- (9CI) - LookChem. [Link]

-

Acyl chlorides stability - Sciencemadness Discussion Board. [Link]

-

3-Fluoro-4-methoxybenzoyl chloride | C8H6ClFO2 | CID 2779255 - PubChem. [Link]

-

3-Methoxy-4-methyl-benzoyl chloride - Oakwood Chemical. [Link]

-

Benzoyl chloride | C6H5COCl | CID 7412 - PubChem. [Link]

-

Benzoyl chloride - Wikipedia. [Link]

-

Chemistry Acid Chloride - sathee jee. [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. [Link]

-

Acetyl Chloride Storage : r/chemistry - Reddit. [Link]

-

Why should heat not be given in the reaction that benzoyl chloride is present? - ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]

- 9. 4-Methoxybenzoyl chloride 0.99 p-Anisoyl chloride [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

3-Methoxy-4-methylbenzoyl chloride commercial suppliers

An In-depth Technical Guide to the Commercial Sourcing and Application of 3-Methoxy-4-methylbenzoyl chloride

Foreword: Beyond the Catalog Number

For the discerning researcher in drug discovery and synthetic chemistry, the procurement of a chemical intermediate is not merely a transaction; it is the foundational step upon which entire research programs are built. The quality, consistency, and documentation of a starting material like 3-Methoxy-4-methylbenzoyl chloride (CAS No: 87808-44-4) can dictate the success, reproducibility, and timeline of a project. This guide is designed to move beyond a simple list of suppliers, offering instead a framework for informed sourcing, rigorous quality assessment, and safe, effective application of this versatile chemical building block. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative data.

Core Compound Analysis: 3-Methoxy-4-methylbenzoyl chloride

3-Methoxy-4-methylbenzoyl chloride is an acyl chloride distinguished by a substituted benzene ring. This specific arrangement of methoxy and methyl groups makes it a valuable intermediate for introducing the 3-methoxy-4-methylbenzoyl moiety into larger, more complex molecules. Its utility is particularly noted in the synthesis of novel pharmacologically active compounds, such as potential anticancer agents where the benzoyl-aryl-thiazole scaffold has shown promise.[1]

The primary reactivity of this compound is centered on the highly electrophilic carbonyl carbon of the acyl chloride group. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, etc.), making it an efficient acylating agent.[2] However, this high reactivity also necessitates stringent handling and storage protocols to prevent decomposition.

Key Physicochemical Properties:

| Property | Value |

|---|---|

| CAS Number | 87808-44-4 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol [3][4] |

| Appearance | Typically a colorless liquid or low-melting solid |

| Reactivity | Reacts violently with water and other protic solvents[2] |

Commercial Supplier Landscape and Due Diligence

Identifying a reliable supplier is a critical control point in the research workflow. While many vendors may list this compound, their suitability varies. The following table provides a non-exhaustive list of commercial suppliers.

| Supplier | Catalog Number (Example) | Notes |

| Oakwood Chemical | 020643[3][4] | A well-established supplier of chemical intermediates. |

| BLD Pharm | 87808-44-4[5] | Often provides access to analytical data like NMR and HPLC on their product pages.[5] |

| AOBChem | 25883[6] | Provides purity specifications and basic safety information.[6] |

| JHECHEM CO LTD | - | Listed as a manufacturer on the Echemi platform.[7] |

| Matrix Scientific | - | Listed as a supplier on LookChem, with pricing examples.[8] |

The Scientist's Supplier Evaluation Workflow

Choosing a supplier should be a systematic process. Simply selecting the cheapest option can introduce significant downstream risk in the form of failed reactions, difficult purifications, and non-reproducible results. The following workflow is recommended:

Caption: A logical workflow for the evaluation and selection of a chemical supplier.

Safety, Handling, and Storage: A Non-Negotiable Protocol

Acyl chlorides as a class are hazardous materials. Their reactivity with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas demands rigorous adherence to safety protocols.[2]

Core Safety Requirements:

-

Engineering Controls : All handling must be conducted in a certified chemical fume hood.[9]

-

Personal Protective Equipment (PPE) : Mandates the use of chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a full face shield, and a flame-retardant lab coat.[10][11]

-

Moisture Avoidance : Use only oven-dried glassware and anhydrous solvents. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon).[2][12]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[2][9] Containers must be kept tightly sealed, often under an inert gas blanket, to maintain integrity.[2]

Spill & Emergency Procedures: In case of a spill, evacuate the area and eliminate ignition sources. Use an absorbent material like sand or vermiculite for containment; never use water .[13][14] For skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[10][15]

Synthetic Utility and Mechanistic Insight

The primary utility of 3-Methoxy-4-methylbenzoyl chloride is in acylation reactions. A common laboratory-scale synthesis of the compound itself involves treating the parent carboxylic acid (3-methoxy-4-methylbenzoic acid) with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[16]

The compound serves as an electrophile in nucleophilic acyl substitution reactions. This mechanism is foundational to its synthetic applications.

Caption: General mechanism for Nucleophilic Acyl Substitution.

This reactivity is harnessed in drug discovery to connect molecular fragments, for example, in the synthesis of amide or ester linkages within a target molecule.[1][17]

Field-Proven Experimental Protocols

Protocol 1: Incoming Quality Control (QC) Verification

Rationale: Never assume the purity stated on a label is absolute. A quick QC check can save weeks of troubleshooting. This protocol validates the identity and reactivity of the acyl chloride.

-

Visual Inspection : Upon receipt, inspect the container for proper sealing and an inert gas blanket (if specified). The liquid should be clear and colorless. A yellow tint may indicate some degradation.

-

Setup : In a fume hood, add 2 mL of anhydrous dichloromethane and a small magnetic stir bar to an oven-dried 10 mL flask under a nitrogen atmosphere.

-

Reagent Addition : Using a syringe, carefully add a small, representative sample of 3-Methoxy-4-methylbenzoyl chloride (~50 mg) to the flask.

-

Test Reaction : Add one equivalent of a simple primary alcohol (e.g., benzyl alcohol) and one equivalent of a non-nucleophilic base (e.g., triethylamine) to the solution at 0 °C.

-

Monitoring : Allow the reaction to stir for 30 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) to observe the consumption of the starting alcohol and the formation of a new, less polar spot corresponding to the ester product.

-

Analysis : If the reaction proceeds cleanly to completion, it provides high confidence in the material's identity and reactivity. The resulting ester can be quickly analyzed by LC-MS to confirm the expected mass.

Protocol 2: Standard Amide Coupling for Library Synthesis

Rationale: This protocol provides a robust, general method for coupling the acyl chloride with a primary or secondary amine, a common step in creating libraries of potential drug candidates.

-

Amine Solution Preparation : In a dry flask under nitrogen, dissolve the amine starting material (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).[12] Cool the solution to 0 °C in an ice-water bath.

-

Base Addition : Add a non-nucleophilic base (1.1 to 1.5 equivalents, e.g., triethylamine or pyridine) to the amine solution. The base acts as a scavenger for the HCl byproduct generated during the reaction.[2]

-

Acyl Chloride Addition : Slowly, dropwise, add a solution of 3-Methoxy-4-methylbenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled amine/base mixture. Maintaining a low temperature is crucial to control the exothermic reaction.

-

Reaction Progression : Allow the reaction to slowly warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates complete consumption of the limiting reagent (typically the amine).

-

Aqueous Workup : Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, water, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide product can then be purified by flash column chromatography or recrystallization.

Conclusion

3-Methoxy-4-methylbenzoyl chloride is a potent synthetic tool, but its effective use is predicated on a deep understanding of its properties and a rigorous approach to sourcing and handling. By integrating the principles of technical due diligence, stringent safety protocols, and validated experimental methods, researchers can leverage this intermediate to its full potential, accelerating the path from chemical synthesis to groundbreaking discovery.

References

-

PrepChem. Synthesis of a. 3-Methoxy-4-methylbenzoyl chloride. [Link]

-

Oakwood Chemical. 3-Methoxy-4-methyl-benzoyl chloride. [Link]

-

Oakwood Chemical. 3-Methoxy-4-methyl-benzoyl chloride. [Link]

-

AOBChem USA. 3-methoxy-4-methylbenzoyl chloride. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet - Acetyl Chloride. [Link]

-

Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]

-

LookChem. Benzoyl chloride, 3-methoxy-4-methyl- (9CI). [Link]

-

Sciencemadness Discussion Board. Acyl chlorides stability. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

- Google Patents. A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.

-

NIST. Benzoyl chloride, 4-methoxy-. [Link]

-

National Institutes of Health (NIH). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

Sources

- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Methoxy-4-methyl-benzoyl chloride | Oakwood Chemical [discoveroakwoodchemical.com]

- 4. 3-Methoxy-4-methyl-benzoyl chloride [oakwoodchemical.com]

- 5. 87808-44-4|3-Methoxy-4-methylbenzoyl chloride|BLD Pharm [bldpharm.com]

- 6. aobchem.com [aobchem.com]

- 7. echemi.com [echemi.com]

- 8. lookchem.com [lookchem.com]

- 9. wcu.edu [wcu.edu]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemos.de [chemos.de]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. prepchem.com [prepchem.com]

- 17. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

A Technical Guide to the Spectroscopic Characterization of 3-Methoxy-4-methylbenzoyl Chloride

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Methoxy-4-methylbenzoyl chloride (CAS No: 87808-44-4), a key intermediate in synthetic organic chemistry.[1][2] While direct, publicly available experimental spectra for this specific molecule are limited, this document leverages data from structurally analogous compounds and foundational spectroscopic principles to provide a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectral characteristics of this compound for identification, purity assessment, and reaction monitoring.

The molecular structure of 3-Methoxy-4-methylbenzoyl chloride, with its distinct aromatic substitution pattern and reactive acyl chloride moiety, gives rise to a unique spectroscopic fingerprint. This guide will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Predicted Spectroscopic Behavior

The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's structure. The interplay of the electron-donating methoxy and methyl groups with the electron-withdrawing benzoyl chloride functionality dictates the electronic environment of the aromatic ring and, consequently, its spectral properties.

Caption: Molecular Structure of 3-Methoxy-4-methylbenzoyl chloride.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-Methoxy-4-methylbenzoyl chloride, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom. The predictions below are based on established substituent effects and data from similar compounds like 3-methoxybenzoyl chloride and 4-methylbenzoyl chloride.[3][4][5][6][7]

A. Predicted ¹H NMR Spectral Data (in CDCl₃)

The aromatic region of the ¹H NMR spectrum is expected to show a characteristic pattern for a 1,2,4-trisubstituted benzene ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6 - 7.8 | d | 1H | H-6 | This proton is ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. It will appear as a doublet due to coupling with H-5. |

| ~7.5 - 7.7 | s | 1H | H-2 | This proton is situated between the methoxy and carbonyl chloride groups and is expected to be a singlet due to minimal coupling with other protons. |

| ~7.2 - 7.4 | d | 1H | H-5 | This proton is ortho to the methyl group and will be a doublet due to coupling with H-6. |

| ~3.9 | s | 3H | -OCH₃ | Methoxy protons typically appear as a sharp singlet in this region. |

| ~2.3 | s | 3H | -CH₃ | Aromatic methyl protons also appear as a singlet, generally further upfield than the methoxy signal. |

B. Predicted ¹³C NMR Spectral Data (in CDCl₃)

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O (acyl chloride) | The carbonyl carbon of an acyl chloride is highly deshielded and appears significantly downfield. |

| ~158 | C-3 (C-OCH₃) | Aromatic carbon attached to the electron-donating methoxy group. |

| ~145 | C-4 (C-CH₃) | Aromatic carbon attached to the methyl group. |

| ~135 | C-1 (C-COCl) | The ipso-carbon attached to the carbonyl group. |

| ~132 | C-6 | Aromatic CH carbon. |

| ~122 | C-5 | Aromatic CH carbon. |

| ~112 | C-2 | Aromatic CH carbon. |

| ~56 | -OCH₃ | The carbon of the methoxy group. |

| ~20 | -CH₃ | The carbon of the methyl group. |

C. Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Methoxy-4-methylbenzoyl chloride in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-